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Introduction

Dimethyl trisulfide (DMTS) is a highly potent, sulfur-containing volatile organic compound
(VOC) that plays a pivotal role in the aroma profiles of a wide array of food products.[1][2] With
an exceptionally low odor threshold, detectable by the human nose at concentrations as low as
one part per trillion, its presence, even in trace amounts, can significantly influence the sensory
perception of food.[1] This technical guide provides an in-depth exploration of the chemical
properties, natural occurrence, and analytical methodologies for dimethyl trisulfide, with a
focus on its impact on food aroma. It is designed to be a comprehensive resource for
researchers, scientists, and professionals in drug development who are interested in the
complex chemistry of food flavors and odors.

Chemical and Physical Properties

Dimethyl trisulfide (DMTS) is the simplest organic trisulfide, with a chemical formula of
CHsSSSCHes.[1] It is a flammable, colorless to pale yellow liquid characterized by a potent,
often described as foul, odor reminiscent of garlic, onion, or cooked cabbage.[2][3]

Table 1: Physicochemical Properties of Dimethyl Trisulfide
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Property Value Reference
Molecular Formula C2HeSs3 [1]
Molar Mass 126.26 g/mol [1]
Appearance Colorless to pale yellow liquid [3]
Odor Sulfurous, alliaceous, meaty [2]
Density 1.202 g/mL at 25 °C [2]
Melting Point -68 °C [2]
Boiling Point 170 °C [1]

B Very slightly soluble in water;
Solubility . _ [4]
soluble in alcohols and oils

Odor Threshold As low as 1 part per trillion [1]

Natural Occurrence and Formation in Foods

DMTS is a naturally occurring compound found in a diverse range of foods and is also a
product of microbial metabolism and thermal degradation of sulfur-containing precursors.[1][5]

Occurrence in Plant-Based Foods

DMTS is a key aroma component in many vegetables, particularly those from the Brassica and
Allium genera.

» Brassica Vegetables: Cooked broccoli, cabbage, and cauliflower are well-known sources of
DMTS.[1][6] The concentration in cabbage can be initially low (less than 0.78 ppm) but
increases significantly with processing and time, reaching up to 3.3 ppm.[3][7]

 Allium Vegetables: Cooked onions, leeks, and garlic also emit significant amounts of DMTS,
contributing to their characteristic pungent aroma.[1][8]

Occurrence in Fermented and Other Food Products

The presence of DMTS is also notable in various fermented and processed foods:
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e Cheese: Itis found in Limburger, Cheddar, and Swiss cheeses, where it contributes to the
complex aroma profile.[6][9] In Swiss Tilsit cheese, DMTS has been detected at parts-per-
billion (ppb) and parts-per-trillion (ppt) levels and is considered to have a strong odor impact.
[9] Recommended use levels in cheese flavoring can range from 3 to 5 ppm.[10]

o Beverages: DMTS is associated with the aroma of aged beer and stale Japanese sake.[1]

e Other Foods: It has also been identified in coffee and cocoa.[2]

Formation Pathways

The primary pathway for DMTS formation in food involves the degradation of sulfur-containing
amino acids, particularly methionine. This process can be initiated by heat, enzymatic activity,
or microbial metabolism. Methanethiol is a key intermediate that can be oxidized to form
dimethyl disulfide (DMDS) and subsequently DMTS.

Formation pathway of Dimethyl Trisulfide in food.

Quantitative Data

The concentration of DMTS and its sensory thresholds vary significantly depending on the food
matrix.

Table 2: Concentration of Dimethyl Trisulfide in Various Foods

Food Product Concentration Reference

_ < 0.78 ppm (initial) to 3.3 ppm
Cabbage (homogenized) ) [31[7]
(after 1200 min)

Swiss Tilsit Cheese ppb and ppt levels 9]
] 3 ppm (recommended use
Flavoring for Cheddar Cheese [10]
level)
Flavoring for Parmesan 5 ppm (recommended use
[10]
Cheese level)
] 50 ppm (recommended use
Flavoring for Cabbage [10]

level)
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Table 3: Sensory Thresholds of Dimethyl Trisulfide

Matrix Threshold Concentration Reference

General Detection 1 part per trillion [1]

Tap Water (Method Detection

3 ng/L 11
Limit) g (L4

Experimental Protocols

The analysis of DMTS in food matrices is challenging due to its high volatility and reactivity.
Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass
spectrometry (GC-MS) is a commonly employed and effective technique.

HS-SPME-GC-MS Analysis of DMTS in Vegetables

This protocol is adapted from a method for analyzing volatile sulfur compounds in vegetables.
[12]

e Sample Preparation:

[¢]

Homogenize fresh vegetable samples under liquid nitrogen.

[¢]

Place 2-3 g of the ground sample into a 20 mL headspace vial.

[e]

Add an internal standard (e.qg., ethyl methyl sulfide) and 3-4 mL of distilled water.

o

Incubate the vial in a thermostatic autosampler tray at 45°C for 10 minutes.
e HS-SPME:

o Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to
the headspace of the vial for 40 minutes at 45°C.

e GC-MS Analysis:
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o Injection: Thermally desorb the analytes from the SPME fiber in the GC injector port at
250°C for 10 minutes with a split ratio of 10:1.

o GC Column: Use a DB-WAX capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 pm film
thickness).

o Oven Temperature Program:

= [nitial temperature of 40°C, hold for 5 minutes.

= Ramp to 150°C at a rate of 5°C/min.

» Ramp to 230°C at a rate of 10°C/min, hold for 5 minutes.

o Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

o Mass Spectrometry:

lonization Mode: Electron lonization (El) at 70 eV.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Scan Range: m/z 35-350.

Sample Preparation HS-SPME. GC-MS Analysis

Homogenize Vegetable Sample }—»‘ ‘Transfer to Headspace Vial with Internal Standard }—»‘ Incubate at 45°C }—»‘ Expose DVB/CAR/PDMS Fiber to Headspace }—»‘ ‘Thermal Desorption in GC Inlet }—»‘ Chromatographic Separation }—»‘ Mass Spectrometric Detection

Click to download full resolution via product page
Workflow for HS-SPME-GC-MS analysis of DMTS.

Olfactory Perception and Signaling Pathway
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The perception of sulfur compounds like DMTS is mediated by specific olfactory receptors
(ORs) in the nasal epithelium.

The Role of Olfactory Receptors

Recent research has identified the human olfactory receptor OR4S2 as being specifically
responsive to polysulfides, including dimethyl trisulfide. The interaction of DMTS with this
receptor initiates a signaling cascade that leads to the perception of its characteristic odor.
Furthermore, studies on a mouse olfactory receptor, MOR244-3, have revealed that the
presence of copper ions is crucial for the sensitive detection of sulfur-containing odorants. This
suggests a mechanism where the metal ion acts as a cofactor, enhancing the binding of the
sulfur compound to the receptor.
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Olfactory signaling pathway for Dimethyl Trisulfide.

Conclusion

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1209414?utm_src=pdf-body-img
https://www.benchchem.com/product/b1209414?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Dimethyl trisulfide is a critical volatile organic compound that significantly shapes the aroma
of numerous foods. Its formation through the degradation of sulfur-containing amino acids and
its extremely low odor threshold make it a key molecule in food chemistry and sensory science.
Understanding its properties, occurrence, and the mechanisms of its perception is essential for
food scientists aiming to control and optimize food flavor, as well as for researchers in olfaction
and drug development exploring the interactions of small molecules with biological receptors.
The analytical methods detailed in this guide provide a robust framework for the accurate
quantification of DMTS, enabling further research into its role in food and biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1209414#dimethyl-trisulfide-as-a-volatile-organic-
compound-in-food-aromal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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